4-Chloro-2-(trifluoromethyl)pyridin-3-amine
Description
4-Chloro-2-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₃N₂ and molecular weight 196.558 g/mol . Its structure features a pyridine ring substituted with:
- A chlorine atom at the 4-position,
- A trifluoromethyl (-CF₃) group at the 2-position,
- An amino (-NH₂) group at the 3-position.
This compound (CAS: 1196153-86-2) is classified under heterocyclic amines and is used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPKPDIEHSVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ammonia: The starting material is reacted with ammonia in the presence of a suitable catalyst under controlled temperature and pressure conditions to introduce the amine group at the 3-position.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-(trifluoromethyl)pyridin-3-amine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base like potassium carbonate. The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in halogen placement, substituent groups, or ring hybridization. Representative examples include:
Key Observations:
- Halogen Position: Chlorine at the 4-position (as in the target compound) vs. 2- or 6-position alters steric and electronic effects.
- Trifluoromethyl Placement : CF₃ at the 2-position (target compound) vs. 5- or 6-position modifies dipole moments and hydrogen-bonding capacity.
- Bromine Substitution : Bromine analogs (e.g., CAS 117519-16-1) show distinct reactivity in cross-coupling reactions due to Br’s lower electronegativity compared to Cl .
Antiparasitic Activity
Pyridine derivatives with trifluoromethyl and halogen groups are potent inhibitors of Trypanosoma cruzi CYP51, a key enzyme in Chagas disease. For instance:
- cruzi .
Physicochemical Properties
| Property | 4-Chloro-2-(trifluoromethyl)pyridin-3-amine | 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine | 5-(Trifluoromethyl)pyridin-3-amine |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.8 | 1.7 |
| Water Solubility (mg/mL) | ~0.5 | ~0.2 | ~1.0 |
| Melting Point (°C) | 120–125 (estimated) | 140–145 | 90–95 |
Notes:
Biological Activity
4-Chloro-2-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological molecules, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 196.56 g/mol
- Structural Features : The compound contains a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are critical for its biological activity.
Biological Activity Overview
4-Chloro-2-(trifluoromethyl)pyridin-3-amine exhibits various biological activities, particularly in antimicrobial and antichlamydial contexts. Its structural characteristics enable it to interact with different biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-Chloro-2-(trifluoromethyl)pyridin-3-amine have shown antibacterial properties, particularly against resistant strains of bacteria. For instance, studies have highlighted the importance of trifluoromethyl substituents in enhancing antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antichlamydial Activity
The presence of the trifluoromethyl group has been linked to significant antichlamydial activity. In studies, derivatives of this compound demonstrated selectivity towards Chlamydia, indicating that modifications at the 4-position can enhance efficacy against this pathogen .
Understanding the mechanisms through which 4-Chloro-2-(trifluoromethyl)pyridin-3-amine exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies suggest that it may inhibit specific enzymes vital for bacterial viability. For example, the inhibition of Sfp-phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell function, has been observed .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyridine ring can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against target pathogens |
| Removal of functional groups | Loss of activity |
| Alteration of substitution pattern | Variable effects on solubility and metabolic stability |
These findings underscore the importance of specific structural elements in determining the compound's efficacy .
Case Studies and Research Findings
- Inhibition Studies : A study reported that derivatives containing a trifluoromethyl group displayed superior activity compared to those lacking this feature. The most active compounds were found to have IC values in the low micromolar range against bacterial targets .
- Toxicity Assessments : Toxicity evaluations indicated that while some analogs exhibited potent antibacterial activity, they did not demonstrate significant cytotoxic effects on human cells, suggesting a favorable safety profile for further development .
- Comparative Analysis : A comparative analysis with related compounds revealed that 4-Chloro-2-(trifluoromethyl)pyridin-3-amine has a distinct advantage in terms of potency and selectivity due to its unique trifluoromethyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
